2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
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Overview
Description
2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a complex organic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline core, a chlorophenyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the chlorophenyl group and the carboxylic acid functional group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to proteins, thereby affecting biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline core and may have similar biological activities.
Chlorophenyl compounds: Compounds with a chlorophenyl group may exhibit similar chemical reactivity.
Carboxylic acids: Compounds with a carboxylic acid functional group may have similar solubility and reactivity.
Uniqueness
2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanylmethyl]-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c18-12-4-2-1-3-11(12)8-24-9-15-16(21)20-14-7-10(17(22)23)5-6-13(14)19-15/h1-7,15,19H,8-9H2,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAUCCLVKJDYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC2C(=O)NC3=C(N2)C=CC(=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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